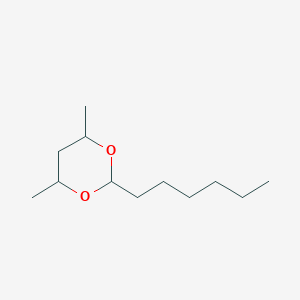
5,8-Dichloro-4-methoxynaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dichloro-4-methoxynaphthalen-1-ol is a chemical compound with the molecular formula C11H8Cl2O2. It is a derivative of naphthol, characterized by the presence of two chlorine atoms and a methoxy group attached to the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-4-methoxynaphthalen-1-ol typically involves the chlorination of 4-methoxynaphthalen-1-ol. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction is monitored to ensure consistent quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dichloro-4-methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the methoxy group to a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenes .
Applications De Recherche Scientifique
5,8-Dichloro-4-methoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antifungal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,8-Dichloro-4-methoxynaphthalen-1-ol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cellular processes or inhibiting the growth of microorganisms. The exact pathways and targets are still under investigation, but it is believed to interfere with key enzymes and proteins involved in cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-1-naphthol: A similar compound with a methoxy group but without chlorine atoms.
8-Methoxynaphthalen-1-ol: Another derivative with a methoxy group at a different position.
1,4,5,8-Naphthalenetetracarboxylic dianhydride: A more complex naphthalene derivative used in various applications.
Uniqueness
5,8-Dichloro-4-methoxynaphthalen-1-ol is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Propriétés
Numéro CAS |
2123-43-5 |
|---|---|
Formule moléculaire |
C11H8Cl2O2 |
Poids moléculaire |
243.08 g/mol |
Nom IUPAC |
5,8-dichloro-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H8Cl2O2/c1-15-9-5-4-8(14)10-6(12)2-3-7(13)11(9)10/h2-5,14H,1H3 |
Clé InChI |
WEDRLIDZSSGLHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC=C(C2=C(C=C1)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
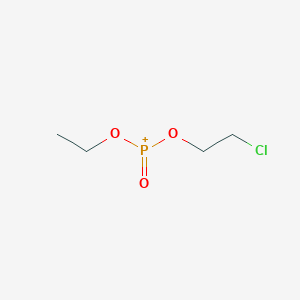
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)

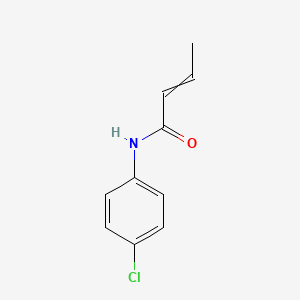


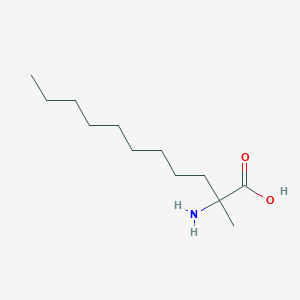
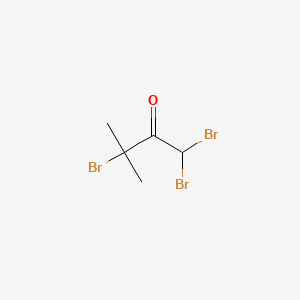
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
